molecular formula C16H17N3O4 B2973891 N'-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1351614-20-4

N'-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2973891
CAS No.: 1351614-20-4
M. Wt: 315.329
InChI Key: AYERJKCGHWXSFU-UHFFFAOYSA-N
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Description

N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features both an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Oxazole Formation: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reaction: The final step involves coupling the indene and oxazole moieties through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the indene moiety can undergo oxidation to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrooxazole derivative.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing an indole moiety, such as tryptophan and serotonin.

    Oxazole Derivatives: Compounds containing an oxazole ring, such as oxazepam and cloxacillin.

Uniqueness

N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of an indene and an oxazole moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-8-13(19-23-10)18-15(21)14(20)17-9-16(22)7-6-11-4-2-3-5-12(11)16/h2-5,8,22H,6-7,9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYERJKCGHWXSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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